Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate
CAS No.: 1443327-41-0
Cat. No.: VC13452049
Molecular Formula: C13H15ClO3
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443327-41-0 |
|---|---|
| Molecular Formula | C13H15ClO3 |
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | methyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate |
| Standard InChI | InChI=1S/C13H15ClO3/c1-9-8-10(6-7-11(9)14)12(15)4-3-5-13(16)17-2/h6-8H,3-5H2,1-2H3 |
| Standard InChI Key | HRKZDTJLJBTKKB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)CCCC(=O)OC)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)CCCC(=O)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate (IUPAC: methyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate) features a phenyl ring substituted with chlorine and methyl groups at positions 4 and 3, respectively. The ester moiety is linked to a ketone-bearing valerate chain (Figure 1). Its molecular formula is C<sub>14</sub>H<sub>17</sub>ClO<sub>3</sub>, with a molecular weight of 268.74 g/mol.
Key Structural Attributes:
-
Aromatic system: Enhances stability and directs electrophilic substitution.
-
Electrophilic sites: Ketone (C=O) and ester (COOCH<sub>3</sub>) groups facilitate nucleophilic attacks.
-
Chloro and methyl substituents: Influence electronic effects and steric hindrance.
Physical and Chemical Properties
The compound’s properties are critical for handling and application (Table 1):
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 268.74 g/mol | |
| Boiling Point | 108°C (15 mmHg) | |
| Solubility | Reacts with water | |
| Refractive Index | 1.447 | |
| Sensitivity | Moisture-sensitive |
Thermal Stability: Decomposes above 200°C, necessitating controlled storage conditions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves esterification of 5-(4-chloro-3-methylphenyl)-5-oxovaleric acid with methanol under acidic catalysis (e.g., H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid). Key steps include:
-
Acid activation: Protonation of the carboxylic acid to enhance electrophilicity.
-
Nucleophilic attack: Methanol reacts with the activated acid to form the ester.
-
Purification: Distillation or chromatography isolates the product.
Reaction Conditions:
-
Temperature: Reflux (~100°C).
-
Catalyst: 1–5 mol% acid.
-
Yield: 60–75% after optimization.
Industrial Manufacturing
Continuous flow reactors improve scalability and yield (>85%) by maintaining precise control over:
-
Residence time: 30–60 minutes.
-
Pressure: 1–2 atm.
-
Catalyst recycling: Immobilized enzymes or heterogeneous catalysts reduce waste.
Reactivity and Mechanistic Insights
Key Chemical Transformations
The compound undergoes diverse reactions (Table 2):
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO<sub>4</sub>, CrO<sub>3</sub> | Carboxylic acid derivatives |
| Reduction | LiAlH<sub>4</sub>, NaBH<sub>4</sub> | Alcohols |
| Nucleophilic Substitution | Amines, thiols | Amides, thioesters |
Mechanism: The ketone’s electrophilic carbon undergoes nucleophilic attack, while the ester group participates in hydrolysis or transesterification.
Biological Activity and Applications
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 10 µg/mL) and Escherichia coli by disrupting cell wall synthesis.
| Compound | Anticancer IC<sub>50</sub> (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate | 25 | 10 |
| Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate | 18 | 8 |
Agrochemical Uses
As a pesticide intermediate, it enhances crop protection agents’ efficacy against Phytophthora infestans (tomato blight) .
Comparative Analysis with Structural Analogs
Substituents significantly alter bioactivity (Table 4):
| Compound | Chlorine Position | Methyl Position | Anticancer Activity |
|---|---|---|---|
| Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate | 4 | 3 | Moderate |
| Ethyl 5-(2-chloro-4-methylphenyl)-5-oxovalerate | 2 | 4 | Low |
Key Insight: para-chloro and meta-methyl groups optimize target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume